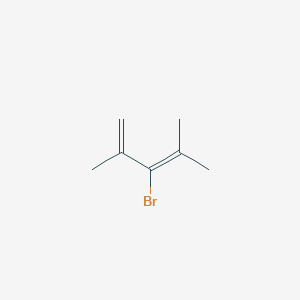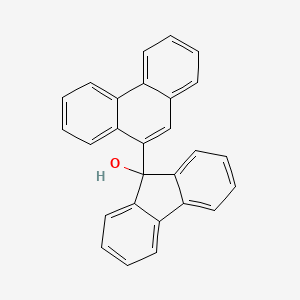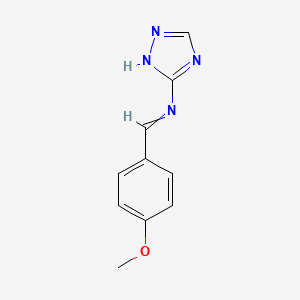
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine is a chemical compound that features a methoxyphenyl group and a triazole ring
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of 4-methoxybenzaldehyde with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher efficiency and better control over reaction conditions .
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine can be compared with other similar compounds such as:
2-chloro-5-(1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine: This compound also contains a triazole ring and a methoxyphenyl group but differs in its additional functional groups and overall structure.
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound features a triazole ring but has different substituents and applications.
Properties
CAS No. |
5295-20-5 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(1H-1,2,4-triazol-5-yl)methanimine |
InChI |
InChI=1S/C10H10N4O/c1-15-9-4-2-8(3-5-9)6-11-10-12-7-13-14-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
MZYMMGYRDKEQQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



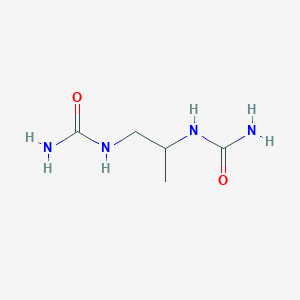
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
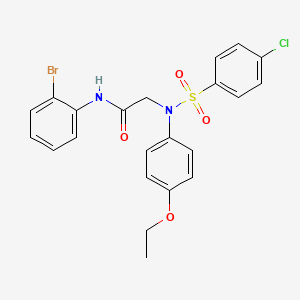
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
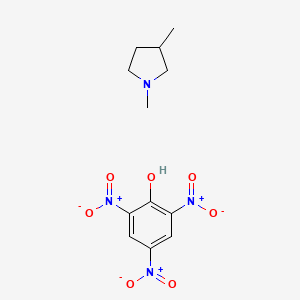
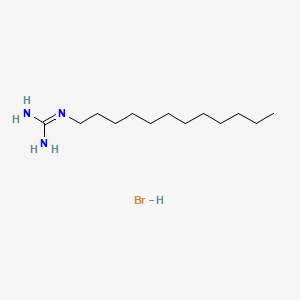
![Acetamide, N,N-bis[2-(diacetylamino)ethyl]-](/img/structure/B14738961.png)
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)

